Predicted sEH Inhibitory Potency Relative to the Methyl Ester Analog
No direct sEH IC50 value has been reported for CAS 1396845-05-8. However, the compound shares the identical adamantyl‑phenyl‑urea core with [4‑(3‑adamantan‑1‑yl‑ureido)‑phenyl]‑acetic acid methyl ester (CHEMBL477238), which inhibits human recombinant sEH with an IC50 of 4.40 nM (fluorescence assay; substrate: CMNPC; 10‑min incubation) [1]. The sole structural difference—replacement of the methyl ester with a 2‑methoxyethyl amide—introduces an additional hydrogen‑bond donor and increases topological polar surface area, modifications that in related 1,3‑disubstituted urea sEH inhibitor series have been associated with altered isoform selectivity and metabolic stability without necessarily abolishing low‑nanomolar potency [2]. Until direct measurement is performed, the 4.40 nM value of the methyl ester congener represents the most conservative quantitative baseline for scientific procurement decisions [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from core‑conserved methyl ester congener |
| Comparator Or Baseline | [4‑(3‑Adamantan‑1‑yl‑ureido)‑phenyl]‑acetic acid methyl ester (CHEMBL477238): IC50 = 4.40 nM (human recombinant sEH, fluorescence assay, CMNPC substrate) [1] |
| Quantified Difference | Structural modification: methyl ester → 2‑methoxyethyl amide; quantitative potency difference remains uncharacterized |
| Conditions | Human recombinant soluble epoxide hydrolase; fluorescence assay using CMNPC as substrate; 10‑min endpoint; curated by ChEMBL and BindingDB [1] |
Why This Matters
Procurement for sEH‑focused projects must account for the absence of direct potency data; the methyl ester analog provides the only experimentally anchored activity estimate for potency tiering.
- [1] BindingDB. BDBM50267208: [4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid methyl ester; IC50 = 4.40 nM for human recombinant sEH (ChEMBL assay ID: CHEMBL477238). View Source
- [2] Chen, H.; Zhang, Y.; Ye, C.; Feng, T.; Han, J. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase. J. Biomol. Struct. Dyn. 2014, 32 (8), 1231–1247. View Source
